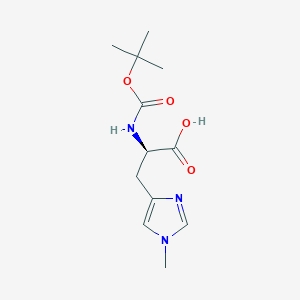

Boc-D-his(1-ME)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-D-histidine(1-methyl ester)-OH: is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a methyl ester group attached to the carboxyl group.

準備方法

Synthetic Routes and Reaction Conditions:

Protection of the Amino Group: The amino group of histidine is protected by reacting it with tert-butyloxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an aqueous or organic solvent at room temperature.

Esterification of the Carboxyl Group: The carboxyl group of the protected histidine is esterified by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is usually carried out under reflux conditions.

Industrial Production Methods: Industrial production of Boc-D-histidine(1-methyl ester)-OH involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions and purification processes to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Deprotection Reactions: The Boc protecting group can be removed by treatment with acids such as trifluoroacetic acid, resulting in the free amino group.

Hydrolysis: The methyl ester group can be hydrolyzed to yield the free carboxyl group by treatment with bases such as sodium hydroxide.

Common Reagents and Conditions:

Trifluoroacetic Acid: Used for deprotection of the Boc group.

Sodium Hydroxide: Used for hydrolysis of the methyl ester group.

Major Products Formed:

Deprotected Histidine: Formed after removal of the Boc group.

Free Carboxyl Group: Formed after hydrolysis of the methyl ester group.

科学的研究の応用

Chemistry:

Peptide Synthesis: Boc-D-histidine(1-methyl ester)-OH is widely used in the synthesis of peptides, where it serves as a building block for the construction of peptide chains.

Biology:

Protein Engineering: The compound is used in the study of protein structure and function by incorporating it into synthetic peptides and proteins.

Medicine:

Drug Development: Boc-D-histidine(1-methyl ester)-OH is used in the development of peptide-based drugs, where it helps in stabilizing the peptide structure and enhancing its bioavailability.

Industry:

Biotechnology: The compound is used in various biotechnological applications, including the production of synthetic enzymes and biocatalysts.

作用機序

Molecular Targets and Pathways: Boc-D-histidine(1-methyl ester)-OH exerts its effects primarily through its incorporation into peptides and proteins. The Boc protecting group prevents unwanted reactions at the amino group during peptide synthesis, ensuring the correct sequence and structure of the peptide. The methyl ester group can be hydrolyzed to yield the free carboxyl group, allowing for further modifications and reactions.

類似化合物との比較

Boc-L-histidine(1-methyl ester)-OH: Similar to Boc-D-histidine(1-methyl ester)-OH but with the L-configuration of histidine.

Boc-D-histidine-OH: Lacks the methyl ester group, resulting in a free carboxyl group.

Boc-D-histidine(1-ethyl ester)-OH: Similar to Boc-D-histidine(1-methyl ester)-OH but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Boc-D-histidine(1-methyl ester)-OH is unique due to its specific configuration (D-histidine) and the presence of both the Boc protecting group and the methyl ester group. This combination allows for precise control over peptide synthesis and modification, making it a valuable tool in various scientific and industrial applications.

生物活性

Boc-D-his(1-ME)-OH, a derivative of histidine, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is a protected form of D-histidine with a methyl group at the 1-position of the imidazole ring. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, facilitating its use in peptide synthesis. The synthesis typically involves:

- Protection of Histidine : The amino group of histidine is protected using Boc2O.

- Methylation : The 1-position is methylated using methyl iodide in the presence of a base such as sodium hydride.

- Deprotection : Finally, the Boc group is removed under acidic conditions to yield this compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzymatic Functionality

Research indicates that histidine derivatives play crucial roles in enzyme catalysis due to their ability to act as proton donors or acceptors. Specifically, this compound may enhance enzyme activity by stabilizing transition states or participating directly in catalytic mechanisms.

- Case Study : In a study involving engineered enzymes, the incorporation of histidine derivatives significantly improved catalytic efficiency under acidic conditions, suggesting that this compound could facilitate similar enhancements in other enzymatic reactions .

2. Antioxidant Properties

Histidine derivatives are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This compound has shown promise in reducing oxidative stress in cellular models.

- Research Findings : A study demonstrated that compounds similar to this compound could mitigate oxidative damage in neuronal cells by upregulating antioxidant enzymes . This suggests potential therapeutic applications in neurodegenerative diseases.

3. Peptide Synthesis

This compound is utilized in the synthesis of peptides and proteins where specific histidine functionalities are required. Its incorporation can modify the physicochemical properties of peptides, influencing their stability and interaction with biological targets.

- Application Example : In peptide-based drug design, the inclusion of this compound has been shown to enhance binding affinity to target receptors compared to peptides containing standard histidine .

Data Table: Comparison of Biological Activities

| Property | This compound | Standard Histidine | Other Derivatives |

|---|---|---|---|

| Enzymatic Activity | Enhanced under acidic conditions | Moderate | Variable |

| Antioxidant Activity | High | Low | Moderate |

| Stability in Peptides | High | Moderate | Variable |

特性

IUPAC Name |

(2R)-3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKFPCXOYMKRSO-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。